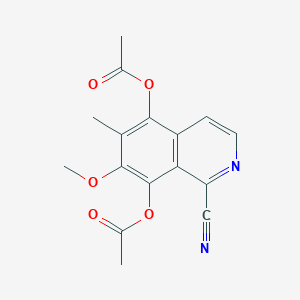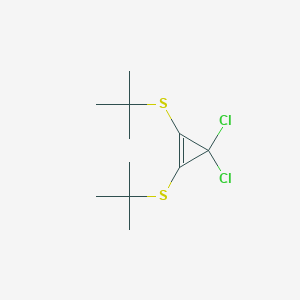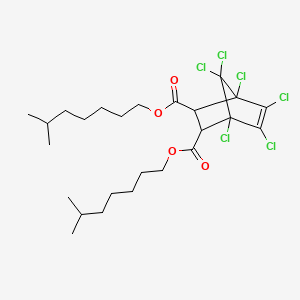
7-Chloro-3-methoxy-1-nitro-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-methoxy-1-nitro-10H-phenothiazine: is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The presence of chloro, methoxy, and nitro groups in the compound’s structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methoxy-1-nitro-10H-phenothiazine typically involves the introduction of chloro, methoxy, and nitro groups onto the phenothiazine core. One common method involves the nitration of 7-chloro-3-methoxy-10H-phenothiazine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-3-methoxy-1-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various functionalization reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used for the reduction of the nitro group.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7-Chloro-3-methoxy-1-nitro-10H-phenothiazine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Phenothiazine derivatives, including this compound, are studied for their potential therapeutic effects. They are explored as candidates for treating neurological disorders, infections, and other medical conditions.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-methoxy-1-nitro-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. Its nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The chloro and methoxy groups can influence the compound’s binding affinity to target proteins, modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds:
7-Chloro-3-methoxy-10H-phenothiazine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Chloro-3-nitro-10H-phenothiazine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
3-Methoxy-1-nitro-10H-phenothiazine: Lacks the chloro group, altering its chemical and physical properties.
Uniqueness: 7-Chloro-3-methoxy-1-nitro-10H-phenothiazine is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the phenothiazine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
| 74834-93-8 | |
Fórmula molecular |
C13H9ClN2O3S |
Peso molecular |
308.74 g/mol |
Nombre IUPAC |
7-chloro-3-methoxy-1-nitro-10H-phenothiazine |
InChI |
InChI=1S/C13H9ClN2O3S/c1-19-8-5-10(16(17)18)13-12(6-8)20-11-4-7(14)2-3-9(11)15-13/h2-6,15H,1H3 |
Clave InChI |
CUNDIUZWPOICDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)







